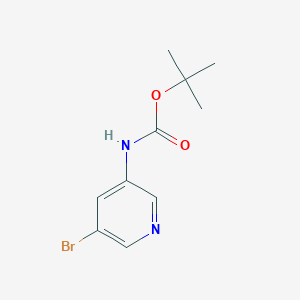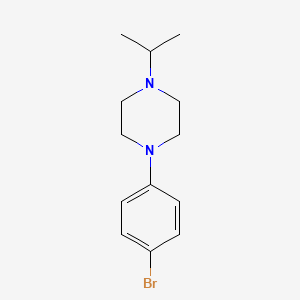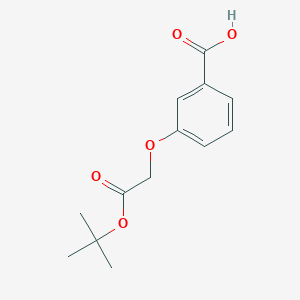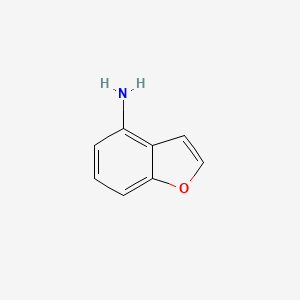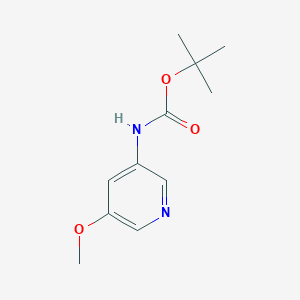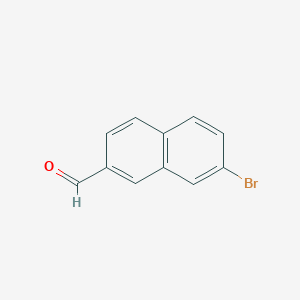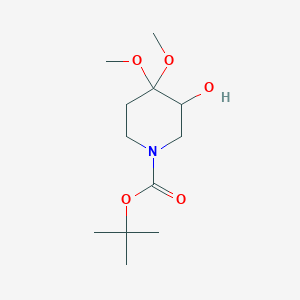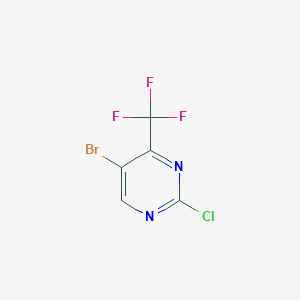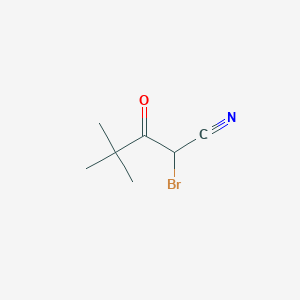
1-溴-1-氰基-3,3-二甲基丁烷-2-酮
描述
The compound 1-Bromo-1-cyano-3,3-dimethylbutan-2-one is a multifaceted molecule that has been explored in various research contexts. It is related to compounds that have been synthesized and analyzed for their molecular structure and reactivity in different chemical reactions. Although the exact compound is not directly studied in the provided papers, related compounds and their synthesis methods, molecular structures, and chemical properties offer valuable insights into the behavior of such molecules .
Synthesis Analysis
The synthesis of related compounds involves the use of 2-bromoisobutyryl cyanide, which is a key reagent in the formation of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones through a one-pot synthesis method. This process utilizes the 'hard soft acid base' principle and demonstrates the versatility of 2-bromoisobutyryl cyanide in preparing a variety of furanone derivatives . Additionally, the synthesis of organohalogen compounds, such as 1,4-dibromo-2,3-dimethylbuta-1,3-diene, involves dehydrobromination reactions, showcasing the reactivity of brominated precursors .
Molecular Structure Analysis
Vibrational and conformational studies of 1-bromo-3,3-dimethylbutane, a molecule similar to the compound of interest, reveal that it exists in two stable conformations. Infrared and Raman spectroscopy, along with normal coordinate and molecular mechanics calculations, have been employed to assign vibrational modes and calculate geometrical parameters for these conformers . This analysis is crucial for understanding the molecular structure and potential reactivity of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one.
Chemical Reactions Analysis
The chemical reactivity of related brominated compounds has been explored, with dehydrobromination and chlorination reactions leading to various products depending on the reaction conditions. For instance, the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane yields 1,4-dibromo-2,3-dimethylbuta-1,3-diene, while chlorination of related compounds results in a mixture of dibromo-dichloro and bromo-chloro derivatives . These reactions highlight the potential pathways and transformations that 1-Bromo-1-cyano-3,3-dimethylbutan-2-one could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-Bromo-1-cyano-3,3-dimethylbutan-2-one can be inferred from the synthesis and structural analysis. For example, the crystal structure of a five-coordinated gold(III) complex provides insights into the coordination chemistry and bonding preferences of brominated ligands . Additionally, the synthesis of aminoalkyl amino benzopyranone derivatives from bromoalkyl precursors indicates the nucleophilic substitution capabilities of such compounds . These studies contribute to a broader understanding of the physical and chemical behavior of brominated and cyanated molecules.
科学研究应用
振动和构象分析
1-溴-1-氰基-3,3-二甲基丁烷-2-酮一直是振动和构象分析的主题。克劳德 (1993) 等人进行的研究提供了对相关化合物红外和拉曼光谱的见解,为分子结构和行为提供了有价值的数据。此类研究对于理解这些化合物的物理和化学性质至关重要 (Crowder, 1993).
化学合成和反应
该化合物在其他化学品的合成中发挥作用。例如,20 世纪 70 年代的研究重点介绍了其在创建杂环五元环酮中的用途,杂环五元环酮在有机合成和化学反应的研究中具有重要意义 (Fitjer & Lüttke, 1972).
在有机化学中的应用
1-溴-1-氰基-3,3-二甲基丁烷-2-酮还参与有机化学反应,如均裂取代和环加成。Bury 和 Johnson (1980) 等人的研究深入探讨了这些反应的机理,为有机化学家提供了基础知识 (Bury & Johnson, 1980).
安全和危害
1-Bromo-1-cyano-3,3-dimethylbutan-2-one can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .
未来方向
The future directions of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not specified in the search results. As a chemical reagent, its use would depend on the needs of specific chemical syntheses. It has been identified as a useful reagent for the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis , suggesting potential future directions in medical research and treatment development.
属性
IUPAC Name |
2-bromo-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSORMNCXDSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468991 | |
| Record name | Bromo-pivaloylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-cyano-3,3-dimethylbutan-2-one | |
CAS RN |
89563-44-0 | |
| Record name | Bromo-pivaloylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)

